2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.173. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide has been utilized in the synthesis of various derivatives with significant antimicrobial activities. For instance:
Asif et al. (2021) synthesized derivatives from this compound that showed potent antibacterial effects against common pathogenic bacteria including Gram-positive and Gram-negative strains (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Sreeramulu and Ashokgajapathiraju (2014) also synthesized novel indol compounds containing 2-azitidinones and 1,3,4 Oxadiazoles from this compound, which showed antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014).
Uma, Rajanna, Unnisa, and Saiprakash (2017) found that derivatives with chlorine substituents were more toxic to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antioxidant and Radical Scavenging Activities
This compound has been used in the synthesis of derivatives with notable antioxidant properties:
- Karrouchi et al. (2019) reported that certain derivatives exhibited significant radical scavenging capacity and antioxidant activity, with some compounds showing higher activity in DPPH and ABTS tests (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
Synthesis of Novel Compounds and Complexes
This compound is a key precursor in the synthesis of various novel compounds and complexes:
Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, exploring their antioxidant activities (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
El Arrouji et al. (2020) explored this compound as an effective corrosion inhibitor on steel-electrolyte interface in 1 M HCl, demonstrating its potential in electrochemical and surface morphological analysis (El Arrouji, Karrouchi, Berisha, Ismaily Alaoui, Warad, Rais, Radi, Taleb, Ansar, & Zarrouk, 2020).
Mechanism of Action
Target of Action
Related compounds such as 2-(5-methyl-1h-pyrazol-1-yl)acetamide derivatives have been reported to act asandrogen receptor antagonists . Androgen receptors play a crucial role in prostate cancer cells, and blocking this signaling pathway is a significant strategy in prostate cancer therapy .
Mode of Action
Based on the related compounds, it can be inferred that these compounds might interact with their targets (like androgen receptors) and induce changes that inhibit the target’s function . This could potentially lead to the inhibition of the proliferation of certain cells, such as prostate cancer cells .
Biochemical Pathways
Related compounds have been shown to affect the androgen receptor signaling pathway, which is often activated in prostate cancer cells .
Result of Action
Related compounds have shown anti-proliferative activity against certain cell lines . This suggests that 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide might also exhibit similar effects.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFBGQRLQKYAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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